
Cyanamide, chloro(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanamide, chloro(1,1-dimethylethyl)- is an organic compound with a unique structure that includes a nitrogen-carbon-nitrogen (NCN) connectivity. This compound is part of the cyanamide family, which is known for its diverse chemical reactivity and applications in various fields. The presence of the chloro and tert-butyl groups in its structure makes it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanamide, chloro(1,1-dimethylethyl)- can be synthesized through various methods. One common approach involves the reaction of isothiocyanates with nucleophiles followed by desulfurization. This method is efficient and can be carried out under mild reaction conditions, typically at room temperature . Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates to yield the desired cyanamide derivatives .
Industrial Production Methods
In industrial settings, the production of cyanamide, chloro(1,1-dimethylethyl)- often involves large-scale reactions using readily available starting materials. The process typically includes the use of metal catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Cyanamide, chloro(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include N-chlorosuccinimide, zinc cyanide, and various metal catalysts . The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield nitriles, while substitution reactions can produce a variety of substituted cyanamides.
Scientific Research Applications
Cyanamide, chloro(1,1-dimethylethyl)- has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyanamide, chloro(1,1-dimethylethyl)- involves its reactivity with nucleophiles and electrophiles. The compound’s unique NCN connectivity allows it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Cyanamide, chloro(1,1-dimethylethyl)- can be compared with other cyanamide derivatives, such as:
Unsubstituted cyanamide (NH2CN): Known for its use as a fertilizer and in the production of other chemicals.
Calcium cyanamide (CaNCN): Used as a fertilizer and a source of ammonia and nitric acid.
Substituted organic cyanamides (RNHCN or RR’NCN): These compounds have diverse applications in synthetic chemistry and industrial processes.
The uniqueness of cyanamide, chloro(1,1-dimethylethyl)- lies in its specific structure, which imparts distinct reactivity and applications compared to other cyanamide derivatives.
Properties
CAS No. |
502143-99-9 |
|---|---|
Molecular Formula |
C5H9ClN2 |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
tert-butyl(chloro)cyanamide |
InChI |
InChI=1S/C5H9ClN2/c1-5(2,3)8(6)4-7/h1-3H3 |
InChI Key |
COFGNZQYODCPSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)
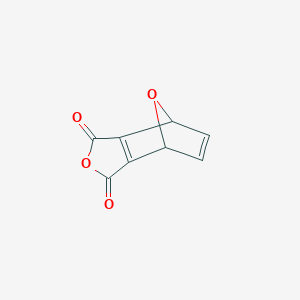
![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
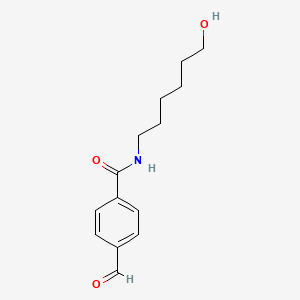
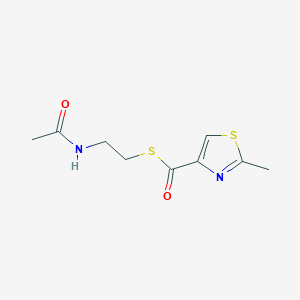
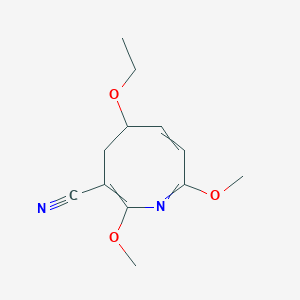
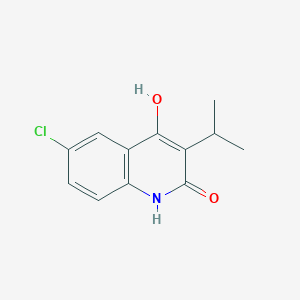
![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
![Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14243866.png)
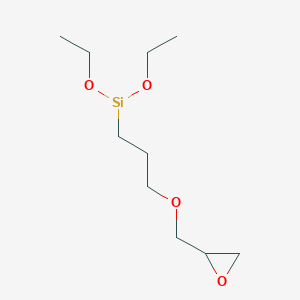
![3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid](/img/structure/B14243880.png)
